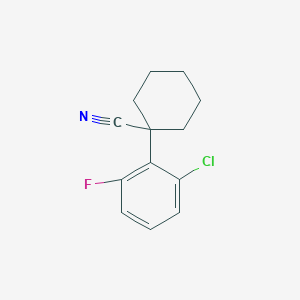

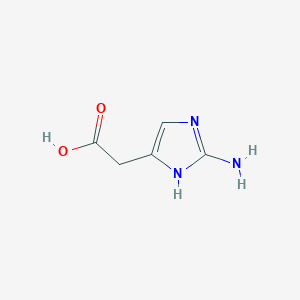

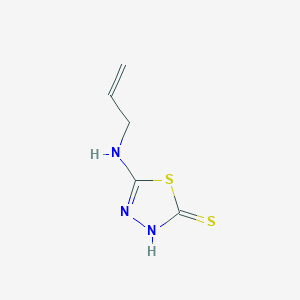

![molecular formula C13H8BrN3OS B1620962 4-oxo-1-(4-bromofenil)-1,2,3,4-tetrahidropiridino[2,3-d]pirimidin-2-tiona CAS No. 89374-60-7](/img/structure/B1620962.png)

4-oxo-1-(4-bromofenil)-1,2,3,4-tetrahidropiridino[2,3-d]pirimidin-2-tiona

Descripción general

Descripción

“1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one” is a chemical compound that is part of the pyrazoline derivative family . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin . Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of such compounds often involves the use of microwave techniques as a new and robust approach . The chemical structure of the synthesized derivatives is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data . This includes NMR, IR, and elemental analyses, as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the formation of these compounds often involve condensation reactions . These reactions can lead to the formation of various functional groups, contributing to the compound’s overall reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various techniques. For instance, the compound appears as a white powder with a melting point of 254–256 °C . Its IR spectrum shows peaks corresponding to various functional groups .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto ha sido estudiado por su potencial actividad anticancerígena. Estudios in vitro han mostrado resultados prometedores contra varias líneas celulares de cáncer humano, incluyendo adenocarcinoma de mama (MCF-7), carcinoma de colon humano (HCT-116), carcinoma hepatocelular (HepG-2), y carcinoma de pulmón (A549) . El compuesto ha demostrado ser particularmente efectivo contra MCF7 con IC 50 (1.7, 5.7, y 3.4 μg/ml, respectivamente) en relación con la doxorrubicina (Dox.) (26.1 μg/ml) .

Acoplamiento Molecular y Estudios de SAR

El compuesto se ha utilizado en estudios de acoplamiento molecular y de Relación Estructura-Actividad (SAR). Estos estudios son cruciales en el diseño de fármacos ya que ayudan a comprender la interacción entre el fármaco y su objetivo, y cómo los cambios en la estructura del fármaco afectan su actividad .

Actividad Antiinflamatoria

Algunos derivados del compuesto han mostrado una actividad antiinflamatoria comparable a la de la indometacina, un fármaco antiinflamatorio no esteroideo (AINE) de uso común, con efectos ulcerogénicos mínimos .

Actividad Antituberculosa

El compuesto ha sido explorado por su potencial actividad antituberculosa. Algunos derivados del compuesto han mostrado una actividad antituberculosa mejorada .

Actividad Antioxidante

El compuesto y sus derivados han sido estudiados por su actividad antioxidante. Los antioxidantes son compuestos que pueden prevenir o retardar el daño a las células causado por radicales libres y especies reactivas de oxígeno (ROS) .

Inhibición de la Acetilcolinesterasa

El compuesto ha sido estudiado por su potencial para inhibir la acetilcolinesterasa (AchE), una enzima principal que hidroliza la acetilcolina en el sistema nervioso colinérgico de vertebrados e invertebrados .

Mecanismo De Acción

Target of Action

Related compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

For example, pyrazole-bearing compounds have been known to exhibit antileishmanial and antimalarial activities, affecting the biochemical pathways of Leishmania and Plasmodium species .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives have been linked to various biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to their interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Related pyrazoline derivatives have been shown to affect cellular components negatively under oxidative stress . They have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .

Molecular Mechanism

Related pyrazoline derivatives have been shown to affect the activity of acetylcholinesterase (AChE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AChE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Temporal Effects in Laboratory Settings

Related pyrazoline derivatives have been shown to affect the swimming performance, lipid peroxidation (MDA), and acetylcholinesterase (AChE) activity in the brain of rainbow trout .

Dosage Effects in Animal Models

Related hydrazine-coupled pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities in Plasmodium berghei infected mice .

Metabolic Pathways

Related pyrazoline derivatives have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONAOVYCQTYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379236 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89374-60-7 | |

| Record name | 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

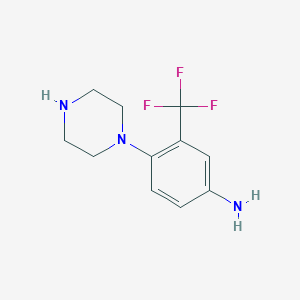

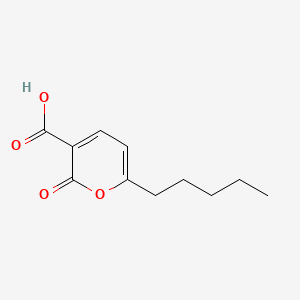

![[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1620896.png)

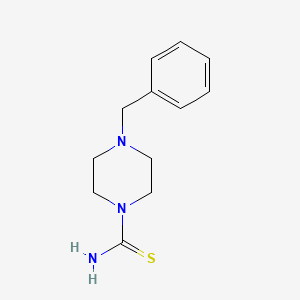

![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)